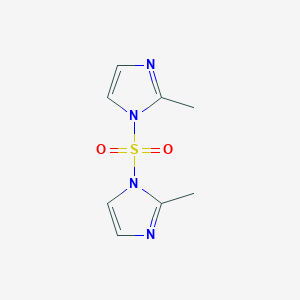

1,1'-Sulfonylbis(2-methyl-1H-imidazole)

Übersicht

Beschreibung

Molecular Structure Analysis

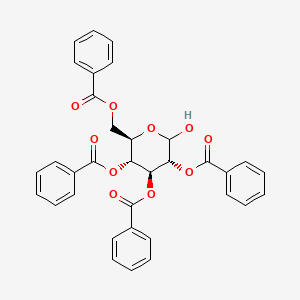

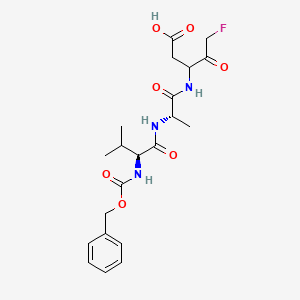

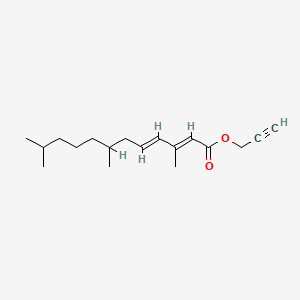

The molecular formula of “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” is C8H10N4O2S . The InChI code is 1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 . The molecular weight is 226.26 g/mol .Physical And Chemical Properties Analysis

The physical form of “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” is a white to off-white powder or crystals . The storage temperature is normal . The flash point is 244.9 .Wissenschaftliche Forschungsanwendungen

-

Protection and Stability in Sulfamate Synthesis

- Application: This compound plays a crucial role in the synthesis of sulfamates, which are significant in medicinal chemistry.

- Method: It is used in synthesizing protected sulfamates, which are stable against various agents, including oxidizing and reducing agents, bases, and nucleophiles.

- Results: This stability is pivotal for multi-step synthesis processes in medicinal chemistry.

-

Synthesis of o-Sulfamidotriazobenzenes

- Application: It reacts with secondary amines to produce o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles.

- Method: The reaction involves the use of 1,1’-Sulfonylbis (2-methyl-1H-imidazole) and secondary amines.

- Results: The formation of these compounds highlights its role in the synthesis of these compounds.

-

Coordination Chemistry

- Application: It is involved in the synthesis and characterization of nickel complexes.

- Method: The synthesis involves the use of 1,1’-Sulfonylbis (2-methyl-1H-imidazole) and nickel.

- Results: These complexes have potential applications in materials science and catalysis.

-

Ionic Liquid Synthesis

- Application: It is used in the synthesis of room temperature ionic liquids (RTILs).

- Method: The synthesis involves the use of 1,1’-Sulfonylbis (2-methyl-1H-imidazole) and other reagents.

- Results: These RTILs have various applications due to their unique properties like low volatility and high thermal stability.

-

Diazotransfer Reagent

- Application: It is used in the development of a diazotransfer reagent.

- Method: The reagent, imidazole-1-sulfonyl azide, is developed using 1,1’-Sulfonylbis (2-methyl-1H-imidazole).

- Results: This reagent is crucial in converting primary amines into azides and activated methylene substrates into diazo compounds, which are important in various chemical syntheses.

-

Pharmaceutical Chemistry

- Application: Imidazolines, including 1,1’-Sulfonylbis(2-methyl-1H-imidazole), are present in a wide range of biologically active natural and synthetic compounds .

- Method: The synthesis of imidazoline-containing drugs has expanded dramatically after the findings of the imidazoline binding site (IBS) in 1984 .

- Results: Many substituted imidazolines have shown potential therapeutic efficacy in the treatment of a variety of disorders, including anthelmintics, antifungal, anticancer, hypertension, and hyperglycemia, as well as Parkinson’s and Alzheimer’s diseases .

-

Organocatalysts Synthesis

- Application: Chiral imidazolines are extensively used as organocatalysts in the synthesis of a wide range of natural and synthetic organic molecules .

- Method: The synthesis involves the use of 1,1’-Sulfonylbis (2-methyl-1H-imidazole) and other reagents .

- Results: These organocatalysts have various applications due to their unique properties .

-

Metal Complexation Ligands

-

Synthesis of Imidazoles

- Application: It is involved in the convenient transformation protocol into imidazoles which are familiar scaffolds ubiquitous in a broad range of important pharmaceuticals and biomolecules .

- Method: The synthesis involves the use of 1,1’-Sulfonylbis (2-methyl-1H-imidazole) and other reagents .

- Results: These imidazoles have various applications due to their unique properties .

-

Synthesis of 1,2-Diamines

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFDBNIIOIXGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)N2C=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456650 | |

| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |

CAS RN |

489471-87-6 | |

| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)